Computed Lipophilicity (XLogP3-AA) Comparison: 2,3- vs. 2,5-Difluorobenzyl Regioisomers
The 2,3-difluorobenzyl substitution pattern confers a specific lipophilicity profile that differs from the 2,5-regioisomer. A calculated lipophilicity value (XLogP3-AA) of 2.2 is reported for 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole [1]. An alternative database entry provides a SlogP value of 2.673 for what is purportedly the same compound, indicating some computational variability [2]. No similar computed values were sourced for the 2,5-regioisomer in high-authority databases. The availability of a specific computed LogP value for the 2,3-isomer enables preliminary structure-activity relationship (SAR) modeling.
| Evidence Dimension | LogP |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | Value for 2,5-regioisomer not found in authoritative source |
| Quantified Difference | N/A; Comparator data unavailable |
| Conditions | XLogP3-AA computed descriptor; PubChem |
Why This Matters
A defined LogP value is fundamental for predicting oral absorption, solubility, and permeability in drug discovery, making the availability of this data for the 2,3-isomer a prerequisite for computational modeling.
- [1] PubChem. (2026). Compound Summary for CID 17603872, 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole. National Center for Biotechnology Information. Retrieved May 3, 2026. View Source
- [2] MMsINC Database. (n.d.). Chemical record for 2-Amino-5-(2,3-difluorobenzyl)-1,3,4-thiadiazole. University of Padua. Retrieved May 3, 2026. View Source
